molecular formula C11H22O3Si B11879242 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate CAS No. 141362-34-7

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate

Cat. No.: B11879242
CAS No.: 141362-34-7
M. Wt: 230.38 g/mol
InChI Key: NXRDHOUTTWLYGB-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C11H22O3Si. It is a derivative of ethyl 3,3-dimethyl-2-oxobutanoate, where the ethyl group is substituted with a 2-(trimethylsilyl)ethyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate typically involves the alkylation of enolate ions. The enolate ion of ethyl 3,3-dimethyl-2-oxobutanoate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 2-(trimethylsilyl)ethyl bromide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Solvents: Ethanol, tetrahydrofuran (THF)

    Alkylating Agents: Alkyl halides such as 2-(trimethylsilyl)ethyl bromide

Major Products Formed

Scientific Research Applications

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The trimethylsilyl group enhances the stability of the intermediate species, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is unique due to the presence of both the trimethylsilyl group and the 3,3-dimethyl-2-oxobutanoate moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry .

Properties

CAS No.

141362-34-7

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

2-trimethylsilylethyl 3,3-dimethyl-2-oxobutanoate

InChI

InChI=1S/C11H22O3Si/c1-11(2,3)9(12)10(13)14-7-8-15(4,5)6/h7-8H2,1-6H3

InChI Key

NXRDHOUTTWLYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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